Gemcitabine

Description

Properties

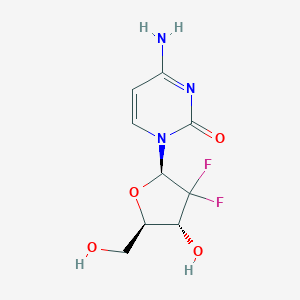

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103882-84-4, 122111-03-9 | |

| Record name | Gemcitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095058814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040487 | |

| Record name | Gemcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.23e+01 g/L | |

| Record name | Gemcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one | |

| Record name | GEMCITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, pH = 8.5 | |

CAS No. |

95058-81-4 | |

| Record name | Gemcitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95058-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095058814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B76N6SBZ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GEMCITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168.64 °C | |

| Record name | Gemcitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Gemcitabine in Pancreatic Cancer Cell Lines: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of gemcitabine, a cornerstone chemotherapeutic agent in the treatment of pancreatic cancer. Designed for researchers, scientists, and drug development professionals, this document delves into the cellular and molecular pathways affected by this compound, offering field-proven insights into experimental design and data interpretation.

Introduction: The Enduring Challenge of Pancreatic Cancer and the Role of this compound

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by late diagnosis and profound resistance to therapy. For decades, the nucleoside analog this compound (2',2'-difluorodeoxycytidine) has been a first-line treatment, offering a modest but significant survival benefit.[1] Understanding its mechanism of action at the cellular level is paramount for developing more effective combination therapies and overcoming the pervasive issue of chemoresistance.

This compound is a prodrug that, upon cellular uptake and metabolic activation, exerts its cytotoxic effects primarily through the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[2][3] This guide will dissect these core mechanisms, providing the scientific rationale behind experimental approaches to study its efficacy in pancreatic cancer cell lines.

Part 1: The Journey of a Prodrug: Cellular Uptake and Metabolic Activation

The efficacy of this compound is contingent on its transport into the cancer cell and its subsequent conversion into active metabolites. This multi-step process is a critical determinant of cellular sensitivity and a frequent locus of resistance.

1.1. Cellular Entry: The Nucleoside Transporter Gateway

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane. Its entry is mediated by specialized membrane proteins known as nucleoside transporters. The primary transporters involved are:

-

Human Equilibrative Nucleoside Transporters (hENTs): Predominantly hENT1, which is a key determinant of this compound uptake in pancreatic cancer cells.[1]

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that also contribute to this compound influx.[4]

The expression levels of these transporters, particularly hENT1, can significantly correlate with this compound sensitivity. A reduced expression of hENT1 is a well-documented mechanism of intrinsic and acquired resistance to this compound in pancreatic cancer.[1]

1.2. Metabolic Activation: A Three-Step Phosphorylation Cascade

Once inside the cell, this compound undergoes a series of phosphorylation events to become pharmacologically active. This cascade is catalyzed by specific intracellular kinases:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme that catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[4] The activity of dCK is a critical factor in this compound's cytotoxic efficacy.

-

Pyrimidine Nucleoside Monophosphate Kinase (UMP-CMP Kinase): This enzyme further phosphorylates dFdCMP to this compound diphosphate (dFdCDP).[4]

-

Nucleoside Diphosphate Kinase (NDPK): In the final step, dFdCDP is converted to the active this compound triphosphate (dFdCTP).[4]

This metabolic activation pathway is a tightly regulated process, and alterations in the activity of these kinases can lead to drug resistance.

Part 2: The Dual Assault on DNA Synthesis

The active metabolites of this compound, dFdCDP and dFdCTP, exert their cytotoxic effects through a two-pronged attack on the machinery of DNA replication and repair.

2.1. Masked Chain Termination: The Incorporation of dFdCTP into DNA

The primary mechanism of this compound-induced cell death is the incorporation of its triphosphate form, dFdCTP, into elongating DNA strands by DNA polymerase.[2] This event leads to a phenomenon known as "masked chain termination." After the incorporation of dFdCTP, one additional deoxynucleotide is added to the growing DNA chain. This "masks" the this compound analog, preventing its immediate removal by proofreading exonucleases.[2] The presence of this altered nucleotide ultimately halts further DNA synthesis, leading to replication fork stalling and the induction of DNA damage responses.[5]

2.2. Depletion of the Building Blocks: Inhibition of Ribonucleotide Reductase

The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[6] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis.[6] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, including the natural counterpart of this compound, deoxycytidine triphosphate (dCTP). This depletion has a dual effect: it further hinders DNA synthesis and, through a process of "self-potentiation," increases the likelihood of dFdCTP being incorporated into DNA due to reduced competition from dCTP.[4]

Part 3: Cellular Consequences: DNA Damage Response, Cell Cycle Arrest, and Apoptosis

The disruption of DNA synthesis by this compound triggers a cascade of cellular responses, ultimately leading to cell death.

3.1. The DNA Damage Response (DDR) and Cell Cycle Arrest

The stalling of replication forks and the presence of this compound in the DNA are recognized by the cell as DNA damage. This activates the DNA Damage Response (DDR) pathway, a complex signaling network that aims to repair the damage. Key players in this response include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7] Activation of these kinases leads to the phosphorylation of downstream effector proteins, such as Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, typically in the S-phase.[8] This arrest is a cellular attempt to provide time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis.

3.2. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis in pancreatic cancer cells.[9] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.

-

Intrinsic Pathway: The sustained replication stress and DNA damage lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: this compound has also been shown to upregulate the expression of death receptors, such as Fas, making cells more sensitive to apoptosis initiated by their corresponding ligands.

The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's susceptibility to this compound-induced apoptosis.

Part 4: Experimental Protocols for Studying this compound's Mechanism of Action

To rigorously investigate the effects of this compound in pancreatic cancer cell lines, a series of well-established in vitro assays are employed. The following protocols provide a framework for these studies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells for 48-72 hours. Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) - 72h exposure | Reference |

| AsPC-1 | 10.4 | [3] |

| BxPC-3 | 179.2 | [3] |

| MIA PaCa-2 | 25.00 ± 0.47 | [10] |

| PANC-1 | 48.55 ± 2.30 | [10] |

| SW 1990 | 850.6 | [3] |

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat pancreatic cancer cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the S-phase is indicative of this compound-induced cell cycle arrest.

Western Blotting for DNA Damage Response Markers

Western blotting is used to detect the expression and phosphorylation status of key proteins in the DDR pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against DDR markers such as γH2AX (a marker of DNA double-strand breaks), phospho-ATM, and phospho-Chk1/2.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the enzymatic activity of RNR in cell extracts.

Protocol:

-

Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled ribonucleotide substrate (e.g., [14C]CDP), ATP, and a reducing agent (e.g., dithiothreitol).[10]

-

Incubation: Incubate the reaction mixture to allow for the conversion of the ribonucleotide to a deoxyribonucleotide.

-

Separation and Quantification: Separate the radiolabeled deoxyribonucleotide product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity.

-

Data Analysis: Calculate the RNR activity as the rate of deoxyribonucleotide formation.

Part 5: Mechanisms of this compound Resistance in Pancreatic Cancer

The development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and arises from a variety of molecular mechanisms.

-

Altered Drug Transport: Decreased expression of the hENT1 transporter reduces this compound uptake.[1]

-

Deficient Metabolic Activation: Reduced expression or activity of deoxycytidine kinase (dCK) impairs the conversion of this compound to its active forms.[11]

-

Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA) can lead to the rapid degradation of this compound.

-

Target Alterations: Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP.[12]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently remove this compound-induced DNA damage.

-

Dysregulation of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or inactivation of pro-apoptotic pathways can confer resistance to this compound-induced cell death.

-

Activation of Pro-Survival Signaling Pathways: Aberrant activation of pathways such as NF-κB, PI3K/Akt, and MAPK can promote cell survival and counteract the cytotoxic effects of this compound.

Conclusion

This compound's mechanism of action in pancreatic cancer cell lines is a multi-faceted process involving cellular uptake, metabolic activation, disruption of DNA synthesis through two distinct mechanisms, and the induction of cell cycle arrest and apoptosis. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of novel therapeutic strategies to enhance this compound's efficacy and overcome the significant challenge of chemoresistance in pancreatic cancer.

References

-

Nordh, S., & Ansari, D. (2021). This compound chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions. World Journal of Gastroenterology, 27(31), 5147. [Link]

-

de Sousa, C. B., et al. (2020). Resistance to this compound in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review. Cancers, 12(6), 1647. [Link]

-

Lerman, B., & Goutsouliak, K. (2018). This compound Resistance in Pancreatic Cancer: Picking the Key Players. Clinical Cancer Research, 24(11), 2469–2471. [Link]

-

McKeown, S. R., & Heenan, M. (2011). Mechanisms underlying this compound resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. British Journal of Cancer, 105(8), 1272–1280. [Link]

-

Singh, S., et al. (2022). This compound: A Review of Chemo-resistance in Pancreatic Cancer. Journal of Gastrointestinal Cancer, 53(1), 202-209. [Link]

-

Plunkett, W., et al. (1995). This compound: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3–10. [Link]

-

Massive Bio. (2023). Exploring this compound in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]

-

Zhang, X., et al. (2017). Promising molecular mechanisms responsible for this compound resistance in cancer. Genes & Diseases, 4(3), 129–135. [Link]

-

Heinemann, V., et al. (1995). This compound: preclinical pharmacology and mechanisms of action. Seminars in Oncology, 22(4 Suppl 11), 11–18. [Link]

-

Danzi, F., et al. (2025). Clinical application and drug resistance mechanism of this compound. Frontiers in Pharmacology, 16, 1488960. [Link]

-

Chen, Y., et al. (2000). A simple and sensitive ribonucleotide reductase assay. Cancer Letters, 149(1-2), 115–121. [Link]

-

Larsson, K. M., et al. (2021). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One, 16(10), e0258234. [Link]

-

Parker, J. B., & Stivers, J. T. (2021). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One, 16(10), e0258234. [Link]

-

ResearchGate. (n.d.). (A) Western blot analysis of γH2AX in HPDE and 18 PDAC cell lines. [Link]

-

ResearchGate. (n.d.). Development of a mass spectrometry assay to measure ribonucleotide reductase activity in human cancer cells. [Link]

-

ResearchGate. (n.d.). (A) Western blot analysis for expression of phosphorylated ATM (pATM). [Link]

-

Johansson, E., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. FEBS Letters, 590(18), 3189–3198. [Link]

-

ResearchGate. (n.d.). A, Western blotting analysis of the expression of ATM, γ-H2AX. [Link]

-

Stöß, C., et al. (2024). Upregulation of the histone γ-H2AX correlates with worse patient survival and basal-like subtype in pancreatic ductal adenocarcinoma. Journal of Cancer Research and Clinical Oncology, 150(1), 1–10. [Link]

-

Tuli, R., et al. (2021). Maintenance Therapy for ATM-Deficient Pancreatic Cancer by Multiple DNA Damage Response Interferences after Platinum-Based Chemotherapy. Cancers, 13(21), 5364. [Link]

Sources

- 1. This compound chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanisms underlying this compound resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Clinical Significance of a Prodrug

An In-Depth Technical Guide to the Gemcitabine Metabolic Activation Pathway

This compound (2′,2′-difluoro-2′-deoxycytidine, dFdC), a cornerstone of chemotherapy, is a nucleoside analog with a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers[1][2][3]. Despite its widespread use, its efficacy is often hampered by both intrinsic and acquired resistance[4][5]. The clinical utility of this compound is entirely dependent on its intracellular transformation; it is a prodrug that must be metabolically activated to exert its cytotoxic effects[6][7][8]. Understanding this intricate activation pathway is therefore not merely an academic exercise—it is fundamental to optimizing therapy, overcoming resistance, and developing novel therapeutic strategies.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the this compound metabolic pathway. We will dissect the key enzymatic steps, explore the mechanisms of cytotoxicity, illuminate the molecular basis of resistance, and provide field-proven experimental protocols for investigating this critical pathway.

Part 1: The Core Metabolic Pathway - From Prodrug to Active Agent

The journey of this compound from an inert administered compound to a potent DNA synthesis inhibitor involves cellular uptake, a series of phosphorylation events, and competing inactivation pathways.

Cellular Uptake: The Gateway to Activation

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane[9][10]. Its entry into the cell is a critical, often rate-limiting, step mediated by specialized nucleoside transporters.

-

Human Equilibrative Nucleoside Transporters (hENTs): Primarily hENT1 (gene SLC29A1), these transporters are sodium-independent and facilitate bidirectional transport. Low expression of hENT1 is a well-established mechanism of this compound resistance, as it directly limits the amount of drug available for intracellular activation[4][5][9][11].

-

Human Concentrative Nucleoside Transporters (hCNTs): These transporters, including hCNT1 (SLC28A1) and hCNT3 (SLC28A3), are sodium-dependent and mediate unidirectional uptake of nucleosides into the cell[11][12].

The expression levels of these transporters can vary significantly between tumor types and even among individual patients, representing a key variable in therapeutic response[2][13].

The Phosphorylation Cascade: Stepwise Activation

Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become pharmacologically active. This process is catalyzed by a series of intracellular kinases.

-

Monophosphorylation (dFdC → dFdCMP): The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (dFdCMP). This reaction is predominantly catalyzed by deoxycytidine kinase (dCK) [4][8][14]. The efficiency of dCK is paramount; its downregulation is a primary mechanism of acquired this compound resistance[5][15].

-

Diphosphorylation (dFdCMP → dFdCDP): dFdCMP is subsequently phosphorylated to this compound diphosphate (dFdCDP) by nucleoside monophosphate kinase (UMP-CMP kinase) [8][12][16].

-

Triphosphorylation (dFdCDP → dFdCTP): The final activation step is the conversion of dFdCDP to the active triphosphate form, this compound triphosphate (dFdCTP), by nucleoside diphosphate kinase (NDPK) [4][16][17].

Inactivation Pathways: The Competing Fate

Parallel to the activation cascade, this compound and its metabolites can be catabolized into inactive forms, reducing the drug's efficacy.

-

Deamination: The primary inactivation route is the deamination of this compound into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA) , an enzyme highly expressed in the liver and plasma[2][18]. High CDA activity can lead to rapid systemic clearance of this compound and is associated with poor clinical outcomes[2].

-

Dephosphorylation: Phosphorylated metabolites can be inactivated by 5′-nucleotidases (5′-NTs) , which convert the active monophosphate form (dFdCMP) back to the inactive nucleoside (dFdC)[4][12].

The balance between the kinase-driven activation and the deaminase/phosphatase-driven inactivation pathways ultimately determines the intracellular concentration of the active dFdCTP and, consequently, the drug's cytotoxic potential.

Part 2: Dual Mechanisms of Cytotoxicity

The activated metabolites of this compound induce cell death through two distinct but synergistic mechanisms.

-

DNA Chain Termination (dFdCTP): The triphosphate metabolite, dFdCTP, is a fraudulent nucleotide that competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerase. After dFdCTP is incorporated, one additional nucleotide is added to the chain. This effectively "masks" the fraudulent base from the cell's exonuclease proofreading and repair machinery, an action termed "masked chain termination" [7]. This irreparable error halts further DNA elongation, leading to S-phase arrest and apoptosis[6][19].

-

Inhibition of Ribonucleotide Reductase (dFdCDP): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR)[1][20]. RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP[18]. This action has a powerful secondary effect: it reduces the competition for dFdCTP to be incorporated into DNA and also reduces the feedback inhibition of dCK by dCTP. This process, where a metabolite of the drug enhances its own activation and incorporation, is known as self-potentiation and is a unique feature of this compound's pharmacology[4][7].

| Enzyme/Transporter | Gene | Function in Pathway | Clinical Relevance in this compound Therapy |

| hENT1 | SLC29A1 | Transports this compound into the cell | Low expression is a major cause of resistance[4]. |

| dCK | DCK | Catalyzes the rate-limiting first phosphorylation (activation) step | Downregulation leads to significant drug resistance[15]. |

| CDA | CDA | Deaminates this compound to its inactive form, dFdU | High activity leads to rapid drug inactivation and resistance[2][18]. |

| RNR (M1 subunit) | RRM1 | Target of dFdCDP; produces DNA building blocks | Overexpression is a mechanism of resistance[4][21]. |

| 5'-NTs | NT5C family | Dephosphorylates dFdCMP back to this compound | Can contribute to drug inactivation[12]. |

Part 3: Experimental Protocols for Pathway Investigation

Investigating the this compound pathway requires robust methods to quantify the drug and its metabolites and to assess the activity of key enzymes. The following protocols provide a framework for these essential experiments.

Quantification of this compound and Metabolites by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. Its high sensitivity and specificity allow for the simultaneous measurement of the parent drug (dFdC), the inactive metabolite (dFdU), and the key active intracellular metabolite (dFdCTP), even from small amounts of tissue or cells[22]. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample extraction and instrument response, ensuring data accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

For cell pellets or tissue (~10 mg), add 500 µL of ice-cold 80% methanol containing a known concentration of an internal standard (e.g., ¹³C,¹⁵N₂-gemcitabine).

-

Homogenize the sample using a bead beater or sonicator, ensuring it remains on ice to prevent metabolite degradation.

-

For plasma samples (25-50 µL), add 4 volumes of cold acetonitrile containing the internal standard[23].

-

-

Protein Precipitation & Extraction:

-

Vortex the homogenate vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

-

Sample Processing:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex and centrifuge to pellet any insoluble debris.

-

-

LC-MS/MS Analysis:

-

Transfer the final supernatant to an autosampler vial.

-

Inject 5-10 µL onto a reverse-phase C18 column (for dFdC and dFdU) or a porous graphitic carbon column (for separating phosphorylated species)[22].

-

Use a gradient elution with mobile phases typically consisting of water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Pre-determined precursor-product ion transitions for each analyte and the internal standard are required for specific detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dFdC, dFdU, and dFdCTP spiked into a blank matrix.

-

Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Deoxycytidine Kinase (dCK) Activity Assay

Causality: Since dCK activity is the rate-limiting step for this compound activation, measuring its enzymatic function provides a direct assessment of a cell's capacity to activate the drug[14][15]. A common and reliable method is a coupled-enzyme spectrophotometric assay. This approach avoids radioactivity and provides a continuous readout of enzyme activity. The principle is that the product of the dCK reaction (dFdCMP, or a surrogate like dIMP) is used by a second "coupling" enzyme in a reaction that generates a chromophore (NADH), which can be measured by absorbance at 340 nm[24].

Step-by-Step Methodology:

-

Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C. The supernatant contains the cytosolic enzymes, including dCK.

-

Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.

-

-

Reaction Setup (per well in a 96-well plate):

-

Prepare a master mix containing:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

5 mM ATP (phosphate donor)

-

10 mM MgCl₂ (cofactor for kinase)

-

1 mM NAD⁺

-

Excess of the coupling enzyme, Inosine Monophosphate Dehydrogenase (IMPDH)[24].

-

-

Add 5-20 µg of cell lysate protein to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the dCK substrate. While this compound can be used, a common surrogate substrate for this coupled assay is deoxyinosine (dIR), which dCK phosphorylates to dIMP[25][26]. Add dIR to a final concentration of 50-100 µM.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADH formation is directly proportional to the dCK activity.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Convert this rate to enzymatic activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹)[24].

-

Self-Validation: A crucial control is to run a parallel reaction without the dCK substrate (dIR) or with a known dCK inhibitor to confirm that the measured activity is specific to dCK[27].

-

Conclusion and Future Directions

The metabolic activation of this compound is a complex, tightly regulated process that is central to its anticancer activity. A thorough understanding of the transporters, kinases, and deaminases that govern this pathway is essential for predicting patient response and rationally designing new therapeutic approaches. Research efforts are now focused on several key areas:

-

Combination Therapies: Combining this compound with agents that modulate its metabolism, such as CDA inhibitors or drugs that upregulate dCK expression, holds promise for enhancing efficacy[11][28].

-

Biomarker Development: Measuring the expression of hENT1 or the activity of dCK in patient tumors could serve as predictive biomarkers to select patients most likely to benefit from this compound therapy[29][30].

-

Novel Drug Delivery: The development of nanoparticle-based delivery systems or liposomal formulations aims to protect this compound from premature degradation by CDA and improve its delivery to tumor cells[5][11].

-

Bypassing Resistance: Designing this compound prodrugs that are already monophosphorylated (e.g., ProTide technology) can bypass the need for hENT1-mediated uptake and dCK-dependent activation, potentially overcoming key resistance mechanisms[2][29].

By continuing to probe the intricacies of the this compound metabolic pathway, the scientific community can refine its use, overcome resistance, and ultimately improve outcomes for patients with cancer.

References

-

Al-Salihi, O., Ghorab, M. M., & Al-Qudah, M. A. (2020). Promising molecular mechanisms responsible for this compound resistance in cancer. Cancer Drug Resistance, 3(4), 849–865. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Urology®, D. A. C. H. G. f. (n.d.). This compound: Mechanism, Adverse Effects, Contraindications, and Dosing. Urologielehrbuch.de. [Link]

-

de Sousa Cavalcante, L., & Monteiro, G. (2016). Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Expert Opinion on Drug Metabolism & Toxicology, 12(6), 679–691. [Link]

-

Lamba, J. K., Fridley, B. L., & Schaid, D. J. (2012). This compound metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients. Pharmacogenomics, 13(15), 1717–1727. [Link]

-

ResearchGate. (n.d.). The this compound metabolism and its mechanism of resistance. [Link]

-

Saiki, R., Yoshino, Y., & Tanaka, M. (2020). Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. Cancer Drug Resistance, 3(4), 833–848. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? [Link]

-

OAE Publishing Inc. (n.d.). Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. [Link]

-

Plunkett, W., Huang, P., & Gandhi, V. (1995). This compound: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3–10. [Link]

-

Cancer Care Ontario. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound Metabolism Pathway. [Link]

-

Gebregiworgis, T., Shukla, S. K., & Powers, R. (2018). Insights into this compound Resistance and the Potential for Therapeutic Monitoring. Metabolomics, 14(12), 156. [Link]

-

Maksimenko, A., Malek, A., & Desmaële, D. (2014). Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides. International Journal of Pharmaceutics, 466(1-2), 269–277. [Link]

-

Grégoire, V., Rosier, J. F., & De Bast, M. (2002). Role of deoxycytidine kinase (dCK) activity in this compound's radioenhancement in mice and human cell lines in vitro. Radiotherapy and Oncology, 64(2), 191–197. [Link]

-

Wong, A., Soo, R. A., & Yong, W. P. (2009). Clinical pharmacology and pharmacogenetics of this compound. Drug Metabolism Reviews, 41(2), 77–88. [Link]

-

ResearchGate. (n.d.). Metabolism and action of this compound [difluoro 2'-deoxycytidine (dFdC)]. [Link]

-

Whirl-Carrillo, M., Woon, M., & Klein, T. E. (2014). This compound Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 24(7), 373–377. [Link]

-

Li, L., Gamazon, E. R., & Fridley, B. L. (2009). This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics. The Pharmacogenomics Journal, 9(1), 32–44. [Link]

-

Li, C., Zhang, Y., & Wang, Q. (2024). Clinical application and drug resistance mechanism of this compound. Frontiers in Pharmacology, 15, 1369324. [Link]

-

Wong, A., Soo, R. A., Yong, W.-P., & Innocenti, F. (2009). Clinical pharmacology and pharmacogenetics of this compound. Drug Metabolism Reviews, 41(2), 77–88. [Link]

-

Li, D., Ma, T., & Ma, J. (2019). Establishment and characterization of the this compound-resistant human pancreatic cancer cell line SW1990/gemcitabine. Oncology Letters, 18(3), 3045–3052. [Link]

-

IOSR Journal. (n.d.). Multimodal Imaging Of this compound Uptake And Distribution In Cancer Cells, And Of Its Effects On Tumour Proliferation. [Link]

-

Wang, W., Li, J., & Yang, C. (2015). Facile method for determination of deoxycytidine kinase activity in biological milieus. Journal of Pharmaceutical and Biomedical Analysis, 114, 253–257. [Link]

-

PharmGKB. (n.d.). PharmGKB summary: this compound pathway. Pharmacogenetics and Genomics. [Link]

-

de Sousa Cavalcante, L., & Monteiro, G. (2016). Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Expert Opinion on Drug Metabolism & Toxicology, 12(6), 679–691. [Link]

-

ResearchGate. (n.d.). Endocytosis is involved in this compound cellular uptake. [Link]

-

NOVOCIB. (n.d.). Deoxycytidine Kinase Phosphorylation Assay Kit. [Link]

-

Massive Bio. (n.d.). Exploring this compound in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]

-

Wang, C., Cao, S., & Yang, Y. (2022). Does Intracellular Metabolism Render this compound Uptake Undetectable in Mass Spectrometry? International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

NOVOCIB. (2016, September 13). PRECICE ® dCK Phosphorylation Assay Kit. [Link]

-

Bapiro, T. E., Richards, F. M., & Carragher, N. O. (2014). A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 73(3), 447–456. [Link]

-

Creative BioMart. (n.d.). dCK Screening Assay Kit. [Link]

-

Blackford, A. N., & Grand, R. I. (2013). Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage. Cell Cycle, 12(14), 2260–2271. [Link]

-

ResearchGate. (n.d.). Rapid Determination of this compound and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimu. [Link]

-

BIOENGINEER.ORG. (n.d.). TGM2-P2RX7 Loop Drives Pancreatic Cancer Drug Resistance. [Link]

-

Semantic Scholar. (n.d.). Ultra‐sensitive LC–MS/MS method for the quantification of this compound and its metabolite 2′,2′‐difluorodeoxyuridine in human plasma for a microdose clinical trial. [Link]

-

ResearchGate. (n.d.). Harnessing this compound metabolism: a step towards personalized medicine for pancreatic cancer. [Link]

-

ClinPGx. (n.d.). Harnessing this compound metabolism: a step towards personalized medicine for pancreatic cancer. [Link]

-

Techasen, A., Namwat, N., & Loilome, W. (2018). Metabolic Phenotyping Predicts this compound and Cisplatin Chemosensitivity in Patients With Cholangiocarcinoma. Frontiers in Physiology, 9, 1435. [Link]

-

Zhang, Y., & Li, B. (2023). Discussion on this compound combined with targeted drugs in the treatment of pancreatic cancer. World Journal of Gastrointestinal Oncology, 15(1), 221–224. [Link]

-

YouTube. (n.d.). Lixumistat With this compound and Nab-Paclitaxel for Advanced Pancreatic Cancer. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]

- 6. urology-textbook.com [urology-textbook.com]

- 7. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of deoxycytidine kinase (dCK) activity in this compound's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. oaepublish.com [oaepublish.com]

- 19. cancercareontario.ca [cancercareontario.ca]

- 20. What is the mechanism of this compound? [synapse.patsnap.com]

- 21. scispace.com [scispace.com]

- 22. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 25. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 26. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]

- 27. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discussion on this compound combined with targeted drugs in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Metabolic Phenotyping Predicts this compound and Cisplatin Chemosensitivity in Patients With Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Gemcitabine's Potency: A Technical Guide to the Role of Deoxycytidine Kinase in its Phosphorylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a cornerstone of chemotherapy for a multitude of solid tumors, functions as a prodrug whose therapeutic efficacy is entirely contingent upon its intracellular activation.[1] The critical, rate-limiting step in this bioactivation cascade is the initial phosphorylation of this compound, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[2][3] This guide provides a comprehensive technical overview of the pivotal role of dCK in this compound phosphorylation. We will explore the enzymatic mechanism, its regulation, the profound clinical implications of dCK expression in determining chemosensitivity and resistance, and detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this compound's mechanism of action and the factors governing its clinical utility.

The Intracellular Journey: this compound's Path to Activation

This compound, a hydrophilic nucleoside analogue, cannot passively diffuse across the cell membrane.[4] Its journey into the cell is mediated by a family of specialized nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[5][6]

Once inside the cytoplasm, this compound must undergo sequential phosphorylation to become pharmacologically active. This multi-step process is initiated by deoxycytidine kinase (dCK).

-

Initial Phosphorylation (The Rate-Limiting Step) : dCK catalyzes the transfer of a phosphate group from ATP to this compound, forming this compound monophosphate (dFdCMP).[1][7] This initial conversion is the slowest and therefore the rate-determining step in the entire activation pathway.[5][8]

-

Second Phosphorylation : The enzyme UMP-CMP kinase (CMPK) further phosphorylates dFdCMP to create this compound diphosphate (dFdCDP).[4][6]

-

Final Phosphorylation : Finally, nucleoside diphosphate kinase (NDPK) adds the terminal phosphate group, yielding the active cytotoxic agent, this compound triphosphate (dFdCTP).[1][6]

The resulting active metabolites, dFdCDP and dFdCTP, exert their cytotoxic effects through a dual mechanism of action:

-

DNA Chain Termination : The primary mechanism involves the incorporation of dFdCTP into replicating DNA strands by DNA polymerase.[9] After the incorporation of one additional nucleotide, the unique stereochemistry of the difluorinated sugar moiety prevents further DNA elongation, an action known as "masked chain termination."[10] This leads to irreparable DNA damage and triggers apoptosis.

-

Inhibition of Ribonucleotide Reductase (RNR) : The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR, the enzyme responsible for generating the deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis.[2][9] This inhibition depletes the intracellular pool of natural dNTPs, which not only halts DNA replication but also enhances the likelihood of dFdCTP being incorporated into DNA—a phenomenon termed "self-potentiation."[1][10]

Conversely, this compound can be inactivated by cytidine deaminase (CDA), which converts it to the ineffective metabolite 2',2'-difluorodeoxyuridine (dFdU).[2][5]

Clinical Significance: dCK as a Determinant of this compound Efficacy

The expression and activity of dCK are not merely biochemical curiosities; they are powerful determinants of clinical response to this compound.

dCK Deficiency: The Root of this compound Resistance

A substantial body of evidence points to the inactivation of dCK as a crucial mechanism behind both innate and acquired resistance to this compound. [11][12]* Acquired Resistance : Cancer cell lines made resistant to this compound through prolonged exposure consistently show a remarkable reduction in dCK expression or inactivating mutations in the DCK gene. [11]Reintroducing a functional DCK gene into these resistant cells can restore their sensitivity to the drug. [11]* Clinical Outcomes : In clinical settings, particularly in cancers like pancreatic adenocarcinoma, low dCK protein expression in tumor biopsies is significantly correlated with poorer overall survival and shorter progression-free survival in patients receiving this compound-based therapy. [3][12][13]This establishes dCK as a potent predictive biomarker.

-

Genetic Polymorphisms : Single nucleotide polymorphisms (SNPs) within the DCK gene have also been linked to variations in this compound sensitivity among patients, further highlighting the importance of individual genetic makeup in treatment response. [3]

Methodologies for Interrogating the dCK-Gemcitabine Axis

For drug development and translational research, robust methods to quantify dCK expression and activity are essential.

Experimental Protocol 1: Luminescence-Based dCK Activity Assay

This protocol describes a non-radioactive method to determine dCK activity in cell or tissue lysates by measuring ATP consumption. [14] Principle: The assay relies on ATP as the phosphate donor for the dCK-catalyzed phosphorylation of this compound. The amount of ATP remaining after the reaction is quantified using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration. Therefore, lower luminescence indicates higher dCK activity.

Step-by-Step Methodology:

-

Lysate Preparation:

-

Harvest cultured cells or homogenize tissue samples in a suitable lysis buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Kinase Reaction Setup (in a 96-well plate):

-

To each well, add a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

Add a known concentration of ATP (e.g., 10 µM).

-

Add the substrate, this compound (e.g., 10 µM).

-

Initiate the reaction by adding a standardized amount of cell/tissue lysate (e.g., 15-20 µg of total protein).

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

ATP Quantification:

-

Terminate the kinase reaction by adding a commercial ATP detection reagent (containing luciferase and luciferin).

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Construct an ATP standard curve using known ATP concentrations.

-

Calculate the amount of ATP consumed in each sample by subtracting the final ATP concentration from the initial concentration.

-

Express dCK activity as pmol of ATP consumed per minute per mg of protein.

-

Experimental Protocol 2: Immunohistochemical (IHC) Staining for dCK in Tissues

Principle: IHC is used to visualize the expression and localization of dCK protein within the cellular context of formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Abbreviated Workflow:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the dCK antigen.

-

Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific for human dCK.

-

Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (like DAB) to produce a visible brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted for microscopic analysis.

-

Scoring: The intensity and percentage of stained tumor cells are scored to provide a semi-quantitative measure of dCK expression.

Conclusion and Future Perspectives

Deoxycytidine kinase is unequivocally the lynchpin in the activation of this compound. Its enzymatic activity dictates the rate of formation of the cytotoxic metabolites, and its expression level is a primary determinant of tumor sensitivity and resistance. For drug development professionals, dCK represents a critical target for modulation and a key biomarker for patient stratification. Future research will likely focus on developing strategies to counteract dCK-mediated resistance, such as novel dCK activators or gene therapies to restore its expression in resistant tumors. Furthermore, the routine assessment of dCK expression in patient tumors holds immense promise for personalizing cancer therapy, ensuring that this compound is administered to those patients most likely to derive a clinical benefit.

References

- OAE Publishing Inc. Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance.

- Patsnap Synapse. What is the mechanism of this compound? (2024-07-17).

- Elsevier Inc. DCK is frequently inactivated in acquired this compound-resistant human cancer cells. (2012-04-27).

- National Institutes of Health (NIH). Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of this compound Resistance and Survival.

- National Center for Biotechnology Information (NCBI). Promising molecular mechanisms responsible for this compound resistance in cancer.

- PubMed. Regulation of Deoxycytidine Kinase Expression and Sensitivity to this compound by micro-RNA 330 and Promoter Methylation in Cancer Cells.

- PubChem. This compound Metabolism Pathway.

- AACR Journals. Regulatory mechanisms of deoxycytidine kinase in cancer cells: Promoter hypermethylation and micro-RNAs. (2008-05-01).

- Patsnap Synapse. What are DCK inhibitors and how do they work? (2024-06-21).

- Johns Hopkins University. Down-regulation of deoxycytidine kinase enhances acquired resistance to this compound in pancreatic cancer.

- Seminars in oncology. This compound: Metabolism, mechanisms of action, and self-potentiation. (1995).

- Frontiers. Clinical application and drug resistance mechanism of this compound.

- National Center for Biotechnology Information (NCBI). This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics.

- ClinPGx. This compound Pathway, Pharmacokinetics/Pharmacodynamics.

- National Institutes of Health (NIH). dCK Expression and Gene Polymorphism With this compound Chemosensitivity in Patients With Pancreatic Ductal Adenocarcinoma: A Strobe-Compliant Observational Study. (2016-03-11).

- National Center for Biotechnology Information (NCBI). Deoxycytidine kinase inactivation enhances this compound resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer. (2024-02-12).

- MDPI. Genome-Wide CRISPR Screening Identifies DCK and CCNL1 as Genes That Contribute to this compound Resistance in Pancreatic Cancer.

- PubMed. Kinetic studies on 2',2'-difluorodeoxycytidine (this compound) with purified human deoxycytidine kinase and cytidine deaminase.

- RCSB PDB. 1P62: Structure of human dCK complexed with this compound and ADP-MG. (2003-07-01).

- ResearchGate. The mechanism of action of this compound. DCK, deoxycytidine kinase; 5.

- National Center for Biotechnology Information (NCBI). Clinical application and drug resistance mechanism of this compound. (2025-11-10).

- National Institutes of Health (NIH). Facile method for determination of deoxycytidine kinase activity in biological milieus.

- PubMed. Genome-Wide CRISPR Screening Identifies DCK and CCNL1 as Genes That Contribute to this compound Resistance in Pancreatic Cancer. (2022-06-27).

- Ingenta Connect. The expression and activity of thymidine kinase 1 and deoxycytidi... (2020-12-01).

- National Center for Biotechnology Information (NCBI). The relation between deoxycytidine kinase activity and the radiosensitising effect of this compound in eight different human tumour cell lines.

- National Center for Biotechnology Information (NCBI). 1633 - Gene ResultDCK deoxycytidine kinase [ (human)]. (2025-11-25).

- Oxford Academic. Roles for hENT1 and dCK in this compound sensitivity and malignancy of meningioma. (2021-02-08).

- NOVOCIB. Deoxycytidine Kinase Phosphorylation Assay Kit. (2025-10-09).

- MDPI. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death.

- Creative BioMart. dCK Screening Assay Kit.

- ResearchGate. The role of deoxycytidine kinase in this compound cytotoxicity | Request PDF. (2025-08-09).

- NOVOCIB. PRECICE ® dCK Phosphorylation Assay Kit. (2016-09-13).

- PubMed Central. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage.

- PubMed. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells.

- PubMed. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs this compound, fludarabine and cladribine, but not to other classes of anti-lymphoma agents.

Sources

- 1. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. dCK Expression and Gene Polymorphism With this compound Chemosensitivity in Patients With Pancreatic Ductal Adenocarcinoma: A Strobe-Compliant Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. DCK is frequently inactivated in acquired this compound-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxycytidine kinase inactivation enhances this compound resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of this compound Resistance and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Gemcitabine-Induced S-Phase Cell Cycle Arrest

Executive Summary

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, lung, and breast cancers.[1][2] Its efficacy is rooted in its ability to potently disrupt DNA synthesis, leading to a specific arrest of the cell cycle in the S-phase.[3][4][5] For researchers in oncology and drug development, a deep, mechanistic understanding of this process is critical for optimizing its therapeutic window and overcoming chemoresistance. This guide provides a comprehensive framework for investigating this compound-induced S-phase arrest, moving from its molecular mechanism of action to detailed, field-proven experimental protocols. We emphasize the causality behind methodological choices and integrate self-validating systems to ensure robust and reproducible data generation.

Section 1: The Molecular Basis of this compound's Cytotoxicity

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[6][7] Its mechanism is a multi-pronged attack on the machinery of DNA replication.

1.1. Cellular Uptake and Metabolic Activation

As a hydrophilic molecule, this compound cannot passively diffuse across the cell membrane. It relies on nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into the cell.[8] Once inside, it undergoes a series of phosphorylations by intracellular kinases to become pharmacologically active.[3][8]

-

Deoxycytidine kinase (dCK) phosphorylates this compound to its monophosphate form, dFdCMP. This is the rate-limiting step in its activation.[5][7]

-

Nucleoside monophosphate kinase (NMPK) further phosphorylates dFdCMP to the diphosphate form, dFdCDP.[7]

-

Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active triphosphate form, dFdCTP.[7]

1.2. The Dual-Inhibition Mechanism

The activated metabolites of this compound, dFdCDP and dFdCTP, disrupt DNA synthesis through two primary, synergistic mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent, irreversible inhibitor of RNR.[3][9][10] RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis.[1] By inhibiting RNR, dFdCDP depletes the intracellular pool of dNTPs, particularly dCTP.[3][8] This action is self-potentiating; the reduction in competing natural dCTP increases the likelihood that dFdCTP will be incorporated into DNA.[6][8]

-

DNA Chain Termination: The triphosphate metabolite, dFdCTP, structurally mimics dCTP and competes with it for incorporation into the growing DNA strand by DNA polymerase.[1][6] Once dFdCTP is incorporated, its unique difluoro-substituted sugar moiety allows for the addition of just one more nucleotide before halting further DNA chain elongation.[1][6] This phenomenon, known as "masked chain termination," effectively hides the this compound nucleotide from immediate detection and removal by DNA proofreading enzymes, ensuring a durable lesion.[6][11]

Section 2: The Cellular Consequence: Induction of S-Phase Arrest

The dual assault on DNA synthesis creates profound replication stress, which triggers the cell's sophisticated DNA Damage Response (DDR) network. This response is not a passive consequence but an active, orchestrated process designed to halt the cell cycle to allow for potential repair.

2.1. Activation of the ATR/Chk1 Checkpoint Pathway

The stalling of replication forks and the presence of single-stranded DNA (ssDNA) are classic signals of replication stress.[12] These structures are recognized by the master kinase ATR (Ataxia Telangiectasia and Rad3-related).[13][14]

-

Sensing the Damage: Replication Protein A (RPA) coats the exposed ssDNA at stalled forks.[12][14]

-

ATR Recruitment: The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites.[14]

-

Checkpoint Activation: ATR, once activated, phosphorylates a cascade of downstream targets, most notably the checkpoint kinase Chk1, at serine 345.[13][15][16] This phosphorylation is a hallmark of this compound-induced checkpoint activation.[17]

2.2. Halting the S-Phase Engine: Inhibition of Cdk2

Activated Chk1 is the primary effector that enforces the S-phase arrest. It does so by targeting the core cell cycle engine, the Cyclin-dependent kinases (Cdks).

-

Cdk2/Cyclin Complexes: Progression through S-phase is driven by the activity of Cdk2 in complex with Cyclin E and Cyclin A.[18][19] These complexes phosphorylate substrates necessary for the initiation and elongation phases of DNA replication.[20][21]

-

Inhibition of Cdk2 Activity: Activated Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases.[15] These phosphatases are required to remove inhibitory phosphorylations from Cdk2. By inhibiting Cdc25, Chk1 ensures that Cdk2 remains in an inactive state, thereby preventing further progression through S-phase and halting the firing of new replication origins.[22] This provides the cell with time to attempt DNA repair; if the damage is irreparable, the sustained arrest often leads to apoptosis.[3][6]

Section 3: A Practical Guide to Experimental Validation

This section provides validated, step-by-step protocols to quantify this compound's effect on the cell cycle. The workflow is designed as a self-validating system, where molecular data from Western blotting confirms the phenotypic observations from flow cytometry.

Cell Culture and Treatment Design

-

Expertise: Choice of cell line is critical. Pancreatic ductal adenocarcinoma (PDAC) lines like BxPC-3 or MIA PaCa-2 are classic models. It is crucial to know their p53 status, as this can influence downstream outcomes.[23]

-

Trustworthiness: Always perform a dose-response (e.g., 10 nM to 10 µM) and a time-course (e.g., 12, 24, 48 hours) experiment to identify the optimal concentration and time point that induces robust S-phase arrest without excessive apoptosis, which can confound cell cycle analysis.[2]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different cycle phases based on DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning cells in G2/M (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 (2N DNA), and S-phase cells will have an intermediate intensity.

Methodology:

-

Harvest Cells: Collect both adherent and floating cells (to include apoptotic populations) from control and this compound-treated plates. Pellet approximately 1x10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash: Resuspend the cell pellet in 1 mL of ice-cold PBS to wash. Centrifuge again and discard the supernatant. This step removes media components that can interfere with staining.

-

Fixation: This is a critical step. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[24][25] The slow addition prevents cell clumping, which is a major cause of artifacts (doublets). Fix on ice for at least 30 minutes or store at -20°C for weeks.[24][26]

-

Rehydration & Staining: Pellet the fixed cells (note: a higher speed may be needed, e.g., 850 x g).[25] Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Causality: RNase A is essential because PI also binds to double-stranded RNA.[25] Its inclusion ensures the signal is specific to DNA content.

-

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.[26]

-

Analysis: Analyze on a flow cytometer. Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets. Collect data from at least 10,000 single-cell events. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[24]

Expected Data Summary:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (24h) | 55 ± 4 | 30 ± 3 | 15 ± 2 |

| This compound (IC50, 24h) | 20 ± 3 | 65 ± 5 | 15 ± 2 |

| This compound (IC50, 48h) | 15 ± 2 | 70 ± 6 | 15 ± 3 |

Table 1: Representative data from a flow cytometry experiment showing a significant accumulation of cells in the S-phase following this compound treatment.